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Compound of Interest

Compound Name: 14-Pentadecenoic acid

Cat. No.: B102606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structural elucidation of 14-pentadecenoic acid. This long-chain

fatty acid, with the chemical formula C₁₅H₂₈O₂, is of interest in various research fields for its

potential biological activities. This document outlines the key spectroscopic techniques and

experimental protocols necessary for its characterization.

Physicochemical Properties and Identification
14-Pentadecenoic acid is an unsaturated fatty acid with a terminal double bond. Its

fundamental properties are summarized below.

Property Value Source

Molecular Formula C₁₅H₂₈O₂ PubChem[1]

Molecular Weight 240.38 g/mol PubChem[1]

IUPAC Name pentadec-14-enoic acid PubChem[1]

CAS Number 17351-34-7 PubChem[1]

Spectroscopic Data for Structural Confirmation
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The structural confirmation of 14-pentadecenoic acid relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While experimental data for 14-pentadecenoic acid is not readily available in public

repositories, the expected chemical shifts can be predicted based on the known values for

similar long-chain fatty acids.

Table 1: Predicted ¹H NMR Chemical Shifts for 14-Pentadecenoic Acid in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity

H-15 (vinyl) 4.92 - 5.05 m

H-14 (vinyl) 5.75 - 5.85 m

H-2 (α to COOH) 2.35 t

H-13 (allylic) 2.00 - 2.10 m

H-3 (β to COOH) 1.60 - 1.65 m

H-4 to H-12 (methylene chain) 1.25 - 1.40 m

-COOH 10.0 - 12.0 br s

Table 2: Predicted ¹³C NMR Chemical Shifts for 14-Pentadecenoic Acid in CDCl₃
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 (COOH) ~180

C-14 (vinyl CH) ~139

C-15 (vinyl CH₂) ~114

C-2 (α to COOH) ~34

C-3 (β to COOH) ~25

C-13 (allylic) ~34

C-4 to C-12 (methylene chain) 29 - 30

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in its identification. For fatty acids, Gas Chromatography-Mass

Spectrometry (GC-MS) is often employed, typically after derivatization to form more volatile

esters (e.g., methyl esters).

Table 3: Predicted Key Mass Fragments for 14-Pentadecenoic Acid Methyl Ester (FAME)

m/z Interpretation

254 [M]⁺ (Molecular ion of the methyl ester)

223 [M - OCH₃]⁺

74
McLafferty rearrangement fragment

[CH₃OC(OH)=CH₂]⁺

55
[C₄H₇]⁺ (common fragment for unsaturated alkyl

chains)

Experimental Protocols for Structural Elucidation
The following sections detail the methodologies for the key experiments involved in the

structural elucidation of 14-pentadecenoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a long-

chain fatty acid.

Sample Preparation:

Weigh 5-10 mg of the purified 14-pentadecenoic acid sample.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

¹H NMR:

Pulse Sequence: zg30

Number of Scans: 16-64

Spectral Width: 12-16 ppm

Relaxation Delay (d1): 1-2 s

¹³C NMR:

Pulse Sequence: zgpg30 (proton-decoupled)

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

Spectral Width: 200-240 ppm

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b102606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relaxation Delay (d1): 2-5 s

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
This protocol describes the derivatization of 14-pentadecenoic acid to its fatty acid methyl

ester (FAME) and subsequent analysis by GC-MS.

Derivatization to Fatty Acid Methyl Ester (FAME):

To 1 mg of the fatty acid sample, add 1 mL of 2% sulfuric acid in methanol.

Heat the mixture at 60-70°C for 1-2 hours in a sealed vial.

After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water.

Vortex the mixture and allow the layers to separate.

Carefully collect the upper hexane layer containing the FAME.

Dry the hexane extract over anhydrous sodium sulfate.

The sample is now ready for GC-MS analysis.

GC-MS Instrument Parameters:
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Gas Chromatograph:

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Injector Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 min.

Ramp to 250°C at 10°C/min.

Hold at 250°C for 10 min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-500.

Data Analysis:

Identify the peak corresponding to the 14-pentadecenoic acid methyl ester based on its

retention time.

Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment

ions.

Compare the obtained mass spectrum with a library of known compounds (e.g., NIST) for

confirmation.

Workflow Visualizations
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The following diagrams illustrate the experimental workflows for the structural elucidation of 14-
pentadecenoic acid.
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Acquire 1H Spectrum
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Fourier Transform & Phasing Calibrate to TMS Analyze Chemical Shifts, Multiplicities, and Integrals Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for NMR-based structural elucidation of 14-pentadecenoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b102606#structural-elucidation-of-14-pentadecenoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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